3-Phenylisoxazol-4-amine 3-Phenylisoxazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20233508
InChI: InChI=1S/C9H8N2O/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

3-Phenylisoxazol-4-amine

CAS No.:

Cat. No.: VC20233508

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

3-Phenylisoxazol-4-amine -

Specification

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 3-phenyl-1,2-oxazol-4-amine
Standard InChI InChI=1S/C9H8N2O/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2
Standard InChI Key QWRFSFAKIHDEGF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NOC=C2N

Introduction

Chemical Identity and Structural Features

3-Phenylisoxazol-4-amine (molecular formula: C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}) consists of a five-membered isoxazole ring fused with a phenyl substituent and an amine functional group. The isoxazole core comprises two adjacent heteroatoms—one oxygen and one nitrogen—contributing to its electron-deficient aromatic system . Key identifiers include:

  • CAS Registry Number: 4416-71-1

  • Molecular Weight: 160.18 g/mol

  • IUPAC Name: 3-Phenyl-1,2-oxazol-4-amine

The compound’s planar structure facilitates π-π stacking interactions, while the amine group enables hydrogen bonding, making it a valuable scaffold for molecular recognition in biological systems .

Synthesis and Optimization

Classical Synthesis Routes

The synthesis of 3-phenylisoxazol-4-amine typically involves cyclocondensation reactions. A representative procedure from the literature employs the following steps:

  • Imine Formation: Reacting N\text{N}-hydroxybenzimidoyl chloride with ethyl (E)-3-(pyrrolidin-1-yl)acrylate in acetonitrile in the presence of triethylamine.

  • Cyclization: Stirring the intermediate at room temperature to form the isoxazole ring.

  • Workup: Extraction with diethyl ether, followed by purification via silica gel chromatography.

This method yields 3-phenylisoxazol-4-amine as a brown oil with a 31% yield over four steps .

Spectroscopic Characterization

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3): δ 8.03 (s, 1H, isoxazole-H), 7.73 (d, J=7.9J = 7.9 Hz, 2H, phenyl-H), 7.46–7.41 (m, 3H, phenyl-H), 3.13 (brs, 2H, NH2_2) .

  • 13C^{13}\text{C} NMR (125 MHz, CDCl3_3): δ 155.7 (C-5), 144.1 (C-3), 129.6–125.6 (phenyl carbons) .

  • HRMS (EI): m/z calcd. for C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O} [M+^+]: 160.0637; found: 160.0638 .

Physicochemical Properties

Solubility and Stability

3-Phenylisoxazol-4-amine exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition under strong acidic or basic conditions due to hydrolysis of the isoxazole ring .

Tautomeric Behavior

The amine group at the 4-position participates in tautomerism, shifting between enamine and imine forms depending on pH and solvent polarity. This tautomerism influences the compound’s reactivity in subsequent derivatization reactions .

Pharmacological Applications

Antimicrobial Activity

Preliminary screenings of isoxazole derivatives indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), though 3-phenylisoxazol-4-amine’s efficacy remains under investigation .

Structure–Activity Relationship (SAR) Insights

Key structural modifications impacting biological activity include:

  • Phenyl Substituents: Electron-withdrawing groups (e.g., -Cl, -NO2_2) at the para position enhance inhibitory potency in protein–protein interaction assays .

  • Amine Functionalization: Acylation or alkylation of the amine group reduces activity, underscoring the importance of free NH2_2 for target engagement .

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